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molecular formula C10H12O2 B8808167 2-Methyl-2-phenyl-1,3-dioxolane CAS No. 3674-77-9

2-Methyl-2-phenyl-1,3-dioxolane

Cat. No. B8808167
M. Wt: 164.20 g/mol
InChI Key: GAOQAPRPYXWTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728159B2

Procedure details

Utilising known reaction conditions compounds of Formula 1, where R and R1 are hydrogen or R is hydrogen and R1 is a C1-40 alkyl, C2-40 alkenyl, C2-40 alkynyl, aryl or C1-8 alkylaryl fragment, readily catalyse the ketalisation of ketones. Standard conditions were used to conduct these reactions. For example heating under a Dean and Stark apparatus acetophenone and an excess of ethylene glycol in benzene or toluene in the presence of compounds of Formula 1 where R and R1 are hydrogen gave the desired product 2-methyl-2-phenyl-1,3-dioxolane in quantitative yield.
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
C1-40 alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
C2-40 alkenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
C2-40 alkynyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
C1-8 alkylaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[H][H].[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[CH3:4].[CH2:12](O)[CH2:13][OH:14]>C1C=CC=CC=1.C1(C)C=CC=CC=1>[CH3:4][C:3]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[O:14][CH2:13][CH2:12][O:5]1

Inputs

Step One
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Four
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eleven
Name
C1-40 alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
C2-40 alkenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
C2-40 alkynyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
C1-8 alkylaryl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(OCCO1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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